Technical Documentation Center

5-Methoxybenzofuran-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxybenzofuran-2-carbonitrile
  • CAS: 35351-47-4

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-Methoxybenzofuran-2-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxybenzofuran-2-carbonitrile Introduction: Contextualizing a Versatile Heterocycle 5-Methoxybenzofuran-2-carbonitrile, identified by its CAS Number 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxybenzofuran-2-carbonitrile

Introduction: Contextualizing a Versatile Heterocycle

5-Methoxybenzofuran-2-carbonitrile, identified by its CAS Number 35351-47-4, is a member of the benzofuran class of heterocyclic compounds.[1][2] Benzofuran scaffolds are of significant interest in medicinal chemistry and materials science, appearing in the structure of numerous biologically active compounds and functional materials.[3] The strategic placement of a methoxy group at the 5-position and a nitrile group at the 2-position imparts specific electronic and steric properties that influence the molecule's reactivity, solubility, and potential for intermolecular interactions. This guide provides a comprehensive overview of the core , offering both theoretical understanding and practical, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this compound.

Molecular Identity and Structural Characteristics

A thorough characterization begins with the fundamental identity of the molecule.

IdentifierValueSource
Chemical Name 5-Methoxybenzofuran-2-carbonitrile[1]
CAS Number 35351-47-4[1]
Molecular Formula C₁₀H₇NO₂Inferred from structure
Molecular Weight 173.17 g/mol Inferred from formula

The structure consists of a bicyclic system where a furan ring is fused to a benzene ring. The electron-donating methoxy group (-OCH₃) at the 5-position and the electron-withdrawing nitrile group (-C≡N) at the 2-position create a polarized molecule, which is critical for its chemical behavior and interaction with biological targets.

Core Physicochemical Properties: A Summary

While specific experimental data for 5-Methoxybenzofuran-2-carbonitrile is not extensively published, we can infer likely properties based on related structures and outline the authoritative methods for their precise determination. For instance, the related compound 2-fluoro-5-methoxybenzonitrile exhibits a melting point in the range of 80-84 °C.[4][5]

PropertyPredicted/Typical ValueExperimental Protocol
Melting Point Solid, likely 70-100 °CDifferential Scanning Calorimetry (DSC)
Boiling Point > 250 °C (with potential decomposition)Thermogravimetric Analysis (TGA)
Aqueous Solubility Low to moderateHPLC-based Saturation Method
LogP ~2.3 (estimated for 5-Methoxybenzofuran)Shake-Flask or HPLC Method
pKa Not applicable (no acidic/basic sites)N/A

Spectroscopic Characterization: The Molecular Fingerprint

The definitive confirmation of 5-Methoxybenzofuran-2-carbonitrile's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.[6]

    • Aromatic Protons: The protons on the benzofuran ring system will appear as doublets, doublets of doublets, or singlets in the aromatic region (~6.9-7.8 ppm), with coupling constants indicating their relative positions.[7]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms.

    • Nitrile Carbon (-CN): A characteristic signal in the range of 115-125 ppm.[8]

    • Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.[7]

    • Aromatic & Furan Carbons: Multiple signals between ~100-165 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

  • Nitrile Stretch (-C≡N): A sharp, intense absorption band is expected around 2220-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.[8]

  • C-O-C Stretch: Aromatic ether stretches will appear in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (173.17). High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₁₀H₇NO₂.

  • Fragmentation: Common fragmentation patterns for benzofurans involve cleavage of the ether bond and loss of substituents. The loss of a methyl group (•CH₃) from the methoxy substituent is a likely fragmentation pathway.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight (m/z = 173.17) Purification->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups (-C≡N at ~2240 cm⁻¹) MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework IR->NMR Structure Confirmed Structure: 5-Methoxybenzofuran- 2-carbonitrile NMR->Structure

Caption: Logical workflow for the synthesis and structural confirmation of 5-Methoxybenzofuran-2-carbonitrile.

Experimental Protocols: A Practical Guide

The following protocols describe robust, self-validating methods for determining key physicochemical properties. The causality behind the choice of instrumentation and methodology is explained to provide a deeper understanding.

Protocol 1: Melting Point and Thermal Stability by DSC/TGA

Expertise & Causality: A simple melting point apparatus provides only a transition range. Differential Scanning Calorimetry (DSC) is chosen for its superior accuracy and ability to quantify the energy of the transition (enthalpy of fusion). It is coupled with Thermogravimetric Analysis (TGA) to distinguish a true melt from decomposition. A sharp DSC endotherm without corresponding mass loss in the TGA confirms a clean melting event.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Methoxybenzofuran-2-carbonitrile into a standard aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.

  • Instrument Setup (TGA):

    • Place 5-10 mg of the sample into a ceramic TGA pan.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 400 °C at 10 °C/min.

  • Data Analysis (Self-Validation):

    • DSC: The melting point is determined as the onset temperature of the endothermic peak. The instrument must be calibrated using certified indium and zinc standards prior to the run.

    • TGA: Observe the TGA thermogram for any significant mass loss at or before the DSC melting endotherm. A stable baseline in the TGA plot across the melting temperature validates the DSC result as a true melt.

Protocol 2: Aqueous Solubility Determination by HPLC

Expertise & Causality: The 'shake-flask' method can be prone to errors from suspended microparticles. An HPLC-based method is superior as it quantifies only the truly dissolved analyte after filtration. This protocol relies on creating a saturated solution and then quantifying the analyte concentration against a validated calibration curve, ensuring accuracy and reproducibility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Methoxybenzofuran-2-carbonitrile (~10 mg) to a vial containing 1 mL of purified water.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Filtration:

    • Filter the suspension through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. The choice of a chemically resistant filter is crucial to avoid analyte adsorption.

    • Dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).

    • Injection Volume: 10 µL.

  • Calibration and Quantification (Self-Validation):

    • Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., 0.1, 1, 5, 10, 25 µg/mL).

    • Inject the standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.995 to be considered valid.

    • Inject the diluted filtrate sample.

    • Calculate the concentration in the filtrate using the regression equation from the calibration curve, and account for the dilution factor to determine the final solubility in mg/mL or µg/mL.

G Start Excess Solid in Water Equilibrate Agitate for 24h at 25°C Start->Equilibrate Filter Filter (0.22 µm) Removes Undissolved Solid Equilibrate->Filter Dilute Dilute Filtrate with Mobile Phase Filter->Dilute Inject Inject into HPLC System Dilute->Inject Quantify Calculate Concentration from Calibration Curve Inject->Quantify Calibrate Generate Calibration Curve (Peak Area vs. Concentration) r² > 0.995 Calibrate->Quantify

Caption: HPLC-based workflow for determining the aqueous solubility of the target compound.

Safety, Handling, and Stability

Based on safety data for related benzofuran and nitrile-containing compounds, 5-Methoxybenzofuran-2-carbonitrile should be handled with appropriate care.[9][10][11]

  • Hazard Profile: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[11] May cause skin and serious eye irritation.[9]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid generating dust.[11]

  • Stability: The compound is expected to be stable under normal laboratory conditions.[10] However, it should be stored in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[10] The benzofuran ring can be sensitive to strong acids and bases.

Conclusion

5-Methoxybenzofuran-2-carbonitrile is a molecule with significant potential, defined by the interplay of its methoxy and nitrile functional groups on the benzofuran core. A comprehensive understanding of its physicochemical properties—melting point, solubility, and spectroscopic signature—is fundamental for its application in research and development. The experimental frameworks provided in this guide represent the gold standard for characterization, ensuring that researchers can generate accurate, reliable, and reproducible data. This foundational knowledge is the critical first step in unlocking the full potential of this versatile compound in drug discovery and materials science.

References

  • NextSDS. (n.d.). 5-Methoxybenzofuran-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]

  • Pereira, M. M., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. PMC. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Methoxy-3-Methylbenzofuran-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxybenzofuran. Retrieved from [Link]

  • NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 5-METHOXYBENZOFURAN-2-CARBALDEHYDE | CAS#:23145-19-9. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorination of 2-substituted benzo[b]furans with Selectfluor - Supporting Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Stenutz. (n.d.). 5-methoxybenzofuran. Retrieved from [Link]

  • PubMed. (n.d.). Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Hydroxy-5-Methoxybenzofuran-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Stenutz. (n.d.). 2-fluoro-5-methoxybenzonitrile. Retrieved from [Link]

  • NIH. (n.d.). 2-Methylbenzofuran-5-carbonitrile | C10H7NO | CID 13663038 - PubChem. Retrieved from [Link]

Sources

Exploratory

spectroscopic data of 5-Methoxybenzofuran-2-carbonitrile (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxybenzofuran-2-carbonitrile This guide provides a comprehensive technical overview of the spectroscopic data for 5-Methoxybenzofuran-2-carbonitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxybenzofuran-2-carbonitrile

This guide provides a comprehensive technical overview of the spectroscopic data for 5-Methoxybenzofuran-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As building blocks in drug discovery, the precise structural elucidation of benzofuran derivatives is paramount.[1][2] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into data acquisition protocols and interpretation.

Molecular Structure and Significance

5-Methoxybenzofuran-2-carbonitrile belongs to the benzofuran class of heterocyclic compounds, which are recognized for their wide range of biological activities.[1][2] The unique arrangement of the furan ring fused to a benzene ring, combined with the electron-withdrawing nitrile group and the electron-donating methoxy group, creates a molecule with distinct electronic and chemical properties. Accurate spectroscopic analysis is the cornerstone of confirming its identity and purity, which is critical for its application in research and development.

cluster_0 5-Methoxybenzofuran-2-carbonitrile mol

Caption: Molecular Structure of 5-Methoxybenzofuran-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Methoxybenzofuran-2-carbonitrile, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds due to its excellent solubilizing properties and relatively clean spectral window.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.[1][3]

Sample Preparation:

  • Weigh approximately 5-10 mg of 5-Methoxybenzofuran-2-carbonitrile.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3][4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical): [3]

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters (Typical): [3]

  • Pulse Sequence: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

Data Processing:

  • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Calibrate the ¹H spectrum to the residual TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3]

  • Integrate ¹H signals and analyze chemical shifts, multiplicities, and coupling constants.

¹H NMR Data & Interpretation

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons.

Table 1: Predicted ¹H NMR Data for 5-Methoxybenzofuran-2-carbonitrile in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.55s1HH-3
~7.45d, J ≈ 9.0 Hz1HH-7
~7.15d, J ≈ 2.5 Hz1HH-4
~7.00dd, J ≈ 9.0, 2.5 Hz1HH-6
~3.88s3H-OCH₃

Expert Interpretation:

  • Aromatic Region (δ 7.00-7.60): The spectrum shows three distinct signals for the protons on the benzene ring and one for the furan ring proton. The proton at the 3-position (H-3) is expected to be a singlet and shifted downfield due to the influence of the adjacent nitrile group and the ring oxygen. The protons on the benzene ring (H-4, H-6, H-7) form a characteristic splitting pattern for a 1,2,4-trisubstituted system. H-7 appears as a doublet coupled to H-6. H-4 appears as a doublet with a smaller coupling constant, coupled to H-6. H-6 is the most complex signal, appearing as a doublet of doublets, being coupled to both H-7 and H-4.

  • Methoxy Region (δ ~3.88): A sharp singlet integrating to three protons is characteristic of the methoxy group (-OCH₃). Its chemical shift is typical for an aromatic methoxy group.[4]

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functionalization.

Table 2: Predicted ¹³C NMR Data for 5-Methoxybenzofuran-2-carbonitrile in CDCl₃

Chemical Shift (δ, ppm)Assignment
~157.0C-5
~151.0C-7a
~128.0C-3a
~120.0C-7
~116.0C-6
~115.0C-2
~114.0C≡N
~104.0C-4
~102.0C-3
~56.0-OCH₃

Expert Interpretation:

  • Quaternary Carbons: The spectrum is expected to show several quaternary carbon signals. The carbons attached to oxygen (C-5, C-7a) will be significantly downfield. The carbon of the nitrile group (C≡N) typically appears around 114-120 ppm. The carbon bearing the nitrile group (C-2) and the bridgehead carbons (C-3a, C-7a) are also identifiable.

  • Methine Carbons: The protonated carbons (C-3, C-4, C-6, C-7) will appear in the aromatic region (δ 100-130 ppm). Their specific shifts are influenced by the electronic effects of the substituents.

  • Methoxy Carbon: The methoxy carbon (-OCH₃) signal appears upfield around δ 56.0 ppm, which is a highly characteristic chemical shift.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Objective: To identify the key functional groups in 5-Methoxybenzofuran-2-carbonitrile.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.[4]

Sample Preparation & Acquisition:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[4]

IR Data & Interpretation

The IR spectrum is dominated by absorptions from the nitrile, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Frequencies for 5-Methoxybenzofuran-2-carbonitrile

Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (-OCH₃)
~2230-2220Strong, SharpC≡N Stretch (Nitrile)
~1620, 1580, 1480Medium-StrongAromatic C=C Ring Stretch
~1250, 1030StrongAsymmetric & Symmetric C-O-C Stretch (Aryl Ether)
~850-750StrongC-H Out-of-Plane Bending

Expert Interpretation:

  • Nitrile (C≡N) Stretch: The most diagnostic peak in the spectrum is the strong, sharp absorption band around 2225 cm⁻¹. This frequency is highly characteristic of a conjugated nitrile group.

  • Aromatic C=C and C-H Stretches: Multiple bands in the 1480-1620 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the fused aromatic rings. Weaker bands above 3000 cm⁻¹ are due to the aromatic C-H stretches.

  • Ether (C-O-C) Stretches: The presence of the methoxy group and the furan ring oxygen results in strong C-O stretching bands. The asymmetric aryl-alkyl ether stretch is expected to be prominent around 1250 cm⁻¹.

  • Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹, including the strong C-H out-of-plane bending signals, is unique to the molecule and serves as a "fingerprint" for identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed offers valuable clues about the molecule's structure.

Experimental Protocol: GC-MS Data Acquisition

Electron Ionization (EI) is a common, high-energy ionization technique that induces reproducible fragmentation, creating a characteristic mass spectrum.

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[4][6]

Sample Preparation:

  • Prepare a dilute solution (~100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[3][6]

GC-MS Parameters (Typical): [6]

  • Column: HP-5ms (30 m x 0.25 mm) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: Start at 100°C, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: m/z 40-300.

MS Data & Interpretation

The molecular formula of 5-Methoxybenzofuran-2-carbonitrile is C₁₀H₇NO₂. Its exact mass is 173.0477 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation Data for 5-Methoxybenzofuran-2-carbonitrile

m/zProposed Fragment IonProposed Neutral Loss
173[C₁₀H₇NO₂]⁺• (Molecular Ion)-
158[C₉H₄NO₂]⁺•CH₃
145[C₉H₇O₂]⁺•CN
130[C₈H₄O₂]⁺••CH₃, •CO
102[C₇H₄O]⁺••CH₃, •CO, •CO

Expert Interpretation: The EI mass spectrum will be characterized by a prominent molecular ion peak ([M]⁺•) at m/z 173, confirming the molecular weight. The fragmentation is driven by the loss of stable neutral molecules and radicals.

  • Loss of Methyl Radical: A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion at m/z 158. This is a common fragmentation for aromatic methyl ethers.

  • Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the furan ring is a characteristic fragmentation pathway for benzofurans, which would lead to an ion at m/z 130 from the m/z 158 fragment.

  • Other Pathways: Loss of the cyano radical (•CN) from the molecular ion could also occur, leading to a fragment at m/z 145.

G M [M]⁺• m/z = 173 F1 [M - CH₃]⁺ m/z = 158 M->F1 - •CH₃ F3 [M - CN]⁺ m/z = 145 M->F3 - •CN F2 [M - CH₃ - CO]⁺• m/z = 130 F1->F2 - CO

Caption: Proposed EI-MS Fragmentation Pathway.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of 5-Methoxybenzofuran-2-carbonitrile. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (nitrile, ether, aromatic), and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. The protocols and interpretations provided in this guide serve as a robust framework for researchers, scientists, and drug development professionals working with this important class of molecules.

References

  • BenchChem. (2025). Spectroscopic Analysis of Methyl 2-(benzofuran-2-yl)acetate: A Technical Guide.
  • Netravati, V. M., et al. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry, 38(6), 1498-1504.
  • Di Meo, F., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Molecules, 27(19), 6296.
  • ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.
  • Wang, W., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 299.
  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 42-49.
  • NextSDS. (n.d.). 5-Methoxybenzofuran-2-carbonitrile — Chemical Substance Information.
  • Gong, J., et al. (2019). Supporting Information: Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry.
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.

Sources

Foundational

FT-IR Spectrum Interpretation of 5-Methoxybenzofuran-2-carbonitrile: A Comprehensive Guide for Application Scientists

Executive Summary For researchers and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline analytical technique for verifying molecular identity and structural integrity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline analytical technique for verifying molecular identity and structural integrity. 5-Methoxybenzofuran-2-carbonitrile is a highly functionalized heterocyclic building block whose vibrational spectrum is defined by a delicate interplay of electronic effects—specifically, the push-pull dynamics between the electron-donating methoxy group and the electron-withdrawing carbonitrile group across the aromatic benzofuran core.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak assignment. This guide explores the causality behind FT-IR experimental choices, establishes self-validating sample preparation protocols, and provides a rigorous mechanistic interpretation of the molecule's vibrational modes.

Molecular Architecture & Vibrational Causality

The FT-IR spectrum of 5-Methoxybenzofuran-2-carbonitrile is governed by changes in the molecular dipole moment during vibrational excitation. The molecule consists of three primary infrared-active domains:

  • The Carbonitrile (-C≡N) Group: Located at the 2-position, this group acts as a strong, linear dipole oscillator. Because it resides in the "triple bond region" (2500–2000 cm⁻¹), its stretching frequency is highly diagnostic and rarely obscured by other functional groups. Conjugation with the benzofuran π -system slightly reduces the C≡N bond order, shifting the peak to a slightly lower wavenumber compared to aliphatic nitriles[1].

  • The Methoxy (-OCH₃) Group: Located at the 5-position, the aryl alkyl ether linkage generates intense asymmetric and symmetric C-O-C stretching vibrations due to the large dipole moment change associated with the sp²-sp³ oxygen bonds.

  • The Benzofuran Core: The bicyclic aromatic system produces a complex fingerprint of C=C ring stretches, furan C-O stretches, and out-of-plane (oop) C-H bends that dictate the substitution pattern of the aromatic ring.

Sample Preparation Methodologies: ATR-FTIR vs. Transmission

To obtain high-fidelity spectra, the choice of sample preparation is critical. We utilize two primary methodologies: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission.

Attenuated Total Reflectance (ATR-FTIR)

Causality: ATR-FTIR is the preferred methodology for solid powders because it requires zero thermal or mechanical stress on the analyte, preserving its native polymorphic state. It operates via an evanescent wave that penetrates 0.5–5 μm into the sample[2]. Self-Validation: The system is validated by monitoring the live single-beam energy profile; a flat baseline (±0.01 absorbance units) prior to sample application guarantees a pristine internal reflection element (IRE).

Step-by-Step Protocol:

  • Crystal Preparation: Clean the diamond or ZnSe IRE with a volatile, non-reactive solvent (e.g., high-purity isopropanol) and allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to mathematically ratio out atmospheric H₂O and CO₂ contributions.

  • Sample Application: Deposit 1–2 mg of neat 5-Methoxybenzofuran-2-carbonitrile powder directly onto the center of the crystal.

  • Optical Contact: Lower the ATR swivel press/anvil and apply optimal pressure. Mechanistic Note: Intimate contact is mandatory because the evanescent wave decays exponentially from the crystal surface; trapped air will result in artificially weak spectral intensities[3].

  • Acquisition & Correction: Acquire the sample spectrum. Apply an ATR correction algorithm during post-processing to compensate for the wavelength-dependent penetration depth (which otherwise makes high-wavenumber peaks appear weaker than in transmission spectra).

KBr Pellet (Transmission)

Causality: KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹). This method is chosen when maximum sensitivity is required or when comparing against legacy spectral libraries. However, KBr is highly hygroscopic; bound water molecules will absorb strongly at ~3300 cm⁻¹ and ~1640 cm⁻¹, potentially masking critical aromatic signatures[4]. Self-Validation: A successfully pressed pellet must be visually transparent to semi-transparent. An opaque, white pellet indicates excessive sample concentration or insufficient grinding, which causes severe baseline scattering (the Christiansen effect) and invalidates Beer-Lambert linearity[5].

Step-by-Step Protocol:

  • Matrix Dehydration: Pre-dry spectroscopic-grade KBr powder at 110°C for at least 2 hours to eliminate bound moisture[4].

  • Analyte Dilution: Weigh 1–2 mg of the analyte and 200–250 mg of the dried KBr. Mechanistic Note: The sample concentration must be strictly maintained between 0.2% and 1.0% to prevent total absorption of the IR beam[5].

  • Milling: Grind the mixture rigorously in an agate mortar until the particle size is less than the wavelength of the incident IR light (typically < 2 μm) to minimize scattering losses.

  • Pressing: Transfer the homogenized powder into a 13 mm pellet-forming die. Apply a vacuum for 1 minute to remove trapped air, then apply a force of 8–10 metric tons using a hydraulic press for 1–2 minutes[6].

  • Acquisition: Release the pressure, carefully extract the transparent KBr disk, mount it in the transmission holder, and acquire the spectrum.

Spectral Interpretation & Functional Group Analysis

The interpretation of 5-Methoxybenzofuran-2-carbonitrile relies on mapping the acquired interferogram to specific vibrational modes. Table 1 summarizes the quantitative data and expected spectral features.

Table 1: FT-IR Spectral Assignments for 5-Methoxybenzofuran-2-carbonitrile
Functional Group DomainWavenumber Region (cm⁻¹)IntensityVibrational Mode & Mechanistic Assignment
Nitrile (C≡N) ~2227Sharp, StrongC≡N stretching. The peak is highly localized. Conjugation with the benzofuran ring stabilizes the dipole, yielding a sharp peak around 2227 cm⁻¹[1].
Aromatic C-H 3100 – 3000Weaksp² C-H stretching of the benzofuran core.
Aliphatic C-H 2950 – 2830Weak-Medsp³ C-H stretching from the 5-methoxy (-OCH₃) group.
Aromatic C=C 1600, 1580, 1450Med-StrongBenzofuran ring skeletal stretching. Multiple peaks arise due to the coupled C=C bonds in the bicyclic system.
Methoxy C-O-C ~1250 & ~1050StrongAryl alkyl ether stretching. The asymmetric stretch (~1250 cm⁻¹) is typically stronger than the symmetric stretch (~1050 cm⁻¹).
Furan Ring C-O 1100 – 1200StrongC-O-C stretching within the furan ring. Often overlaps with the methoxy asymmetric stretch.
Aromatic C-H (oop) 850 – 800StrongOut-of-plane (oop) bending. The specific frequency dictates the 1,2,4-trisubstituted pattern of the benzene ring.
Deep Dive: The Nitrile and Ether Regions

The nitrile stretch is the most definitive marker for this molecule. In closely related benzofuran-2-carbonitrile derivatives, the neat IR spectrum exhibits a distinct C≡N stretch at exactly 2227 cm⁻¹[1]. The presence of the 5-methoxy group introduces an electron-donating resonance effect (+R) into the aromatic system. While this primarily enriches the electron density of the benzofuran core, the extended conjugation slightly modulates the force constant of the C≡N bond, ensuring it remains robustly in the 2210–2230 cm⁻¹ window.

The methoxy group is confirmed by the presence of a strong asymmetric C-O-C stretch near 1250 cm⁻¹. This high intensity is caused by the large change in the dipole moment as the oxygen atom oscillates between the rigid sp² aromatic carbon and the flexible sp³ methyl carbon.

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical workflow for sample preparation, spectral acquisition, and functional group mapping.

FTIR_Workflow Start 5-Methoxybenzofuran- 2-carbonitrile PrepATR ATR-FTIR Prep (Neat Solid on Diamond IRE) Start->PrepATR Preferred (Non-destructive) PrepKBr Transmission Prep (1% in KBr Pellet) Start->PrepKBr Alternative (High Sensitivity) Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) PrepATR->Acquisition Evanescent Wave PrepKBr->Acquisition IR Transmission Processing Data Processing (Baseline & ATR Correction) Acquisition->Processing Interpretation Peak Deconvolution & Functional Group Mapping Processing->Interpretation Peak1 C≡N Stretch ~2227 cm⁻¹ Interpretation->Peak1 Peak2 C-O-C Methoxy ~1250 & 1050 cm⁻¹ Interpretation->Peak2 Peak3 Benzofuran C=C ~1600 & 1580 cm⁻¹ Interpretation->Peak3

FT-IR analytical workflow and functional group mapping for 5-Methoxybenzofuran-2-carbonitrile.

References

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol MDPI
  • FT‐IR Sample Preparation Northern Illinois University (NIU) - Department of Chemistry and Biochemistry
  • What Are The Key Steps For Making Kbr Pellets? Kintek Press
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques Agilent Technologies
  • How is Potassium Bromide Used in Infrared Spectroscopy? AZoM
  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals NIH / Talanta

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 5-Methoxybenzofuran-2-carbonitrile: An In-Depth Technical Guide

Executive Summary 5-Methoxybenzofuran-2-carbonitrile is a structurally compact, electron-rich heteroaromatic compound that frequently serves as a core scaffold in the synthesis of bioactive molecules, including neuroprot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methoxybenzofuran-2-carbonitrile is a structurally compact, electron-rich heteroaromatic compound that frequently serves as a core scaffold in the synthesis of bioactive molecules, including neuroprotective agents and receptor ligands. During pharmacokinetic profiling and metabolite identification, mass spectrometry (MS) is the gold standard for structural elucidation. However, the rigid benzofuran core, combined with the electron-donating methoxy group and the electron-withdrawing carbonitrile group, creates a unique push-pull electronic system that dictates its gas-phase fragmentation behavior. This whitepaper details the mechanistic fragmentation pathways, quantitative fragment data, and a self-validating analytical protocol for the characterization of 5-Methoxybenzofuran-2-carbonitrile.

Structural and Ionization Fundamentals

Before analyzing fragmentation, it is critical to understand the precursor ion formation.

  • Chemical Formula: C₁₀H₇NO₂

  • Exact Monoisotopic Mass: 173.0477 Da

  • Ionization Dynamics: When subjected to Electrospray Ionization (ESI) in positive ion mode, 5-Methoxybenzofuran-2-carbonitrile readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 174.0555[1].

Protonation is thermodynamically favored at the nitrogen atom of the nitrile group due to its localized lone pair, though a secondary population of ions may be protonated at the methoxy oxygen. The specific site of protonation acts as the primary driver for the subsequent collision-induced dissociation (CID) pathways.

Mechanistic Fragmentation Pathways

The fragmentation of methoxybenzofuran derivatives under CID conditions is characterized by three primary, competitive pathways. Understanding the causality behind these pathways is essential for accurate spectral annotation.

Pathway A: Methoxy Group Cleavage (The Radical Cation Pathway)

According to the even-electron rule, protonated molecules typically fragment to yield even-electron product ions. However, methoxyarenes are a well-documented exception. Upon activation, the O-CH₃ bond undergoes homolytic cleavage, expelling a methyl radical (•CH₃, 15.0235 Da) to generate a highly stable distonic radical cation at m/z 159.0320. The stability of this radical cation is derived from the delocalization of the unpaired electron across the extended π-system of the benzofuran core[2].

Alternatively, a concerted rearrangement can lead to the neutral loss of formaldehyde (CH₂O, 30.0106 Da), yielding a minor even-electron fragment at m/z 144.0449. Both eliminations are highly diagnostic for the presence of a methoxyl group attached to the aromatic ring[3].

Pathway B: Carbonitrile Elimination

The protonated nitrile group can undergo a charge-directed elimination. The triple bond abstracts a neighboring proton (often from the aromatic ring via a cyclic transition state), resulting in the neutral loss of hydrogen cyanide (HCN, 27.0109 Da) to form a reactive benzofuranyl cation at m/z 147.0446.

Pathway C: Benzofuran Ring Opening and CO Expulsion

Following the loss of the methyl radical, the resulting phenolic radical cation (m/z 159.0320) is susceptible to further degradation at higher collision energies. The furan ring opens, followed by the expulsion of carbon monoxide (CO, 27.9949 Da) to yield a ring-contracted fragment at m/z 131.0371. This loss of CO is a hallmark diagnostic marker for oxygen-containing heterocyclic cores[2].

Fragmentation M [M+H]+ m/z 174.0555 Precursor Ion F1 [M+H - •CH3]+• m/z 159.0320 Radical Cation M->F1 - •CH3 (-15 Da) F2 [M+H - CH2O]+ m/z 144.0449 Even-Electron Ion M->F2 - CH2O (-30 Da) F3 [M+H - HCN]+ m/z 147.0446 Even-Electron Ion M->F3 - HCN (-27 Da) F4 [M+H - •CH3 - CO]+• m/z 131.0371 Ring Contraction F1->F4 - CO (-28 Da)

Figure 1: Proposed MS/MS fragmentation pathways of protonated 5-Methoxybenzofuran-2-carbonitrile.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) theoretical fragments expected for 5-Methoxybenzofuran-2-carbonitrile, serving as a reference for empirical matching.

Fragment IonExact Mass (m/z)Mass Shift (Da)Neutral LossIon Type
[M+H]⁺ 174.0555--Precursor (Even-Electron)
[M+H - •CH₃]⁺• 159.0320-15.0235•CH₃Radical Cation
[M+H - HCN]⁺ 147.0446-27.0109HCNEven-Electron
[M+H - CH₂O]⁺ 144.0449-30.0106CH₂OEven-Electron
[M+H - •CH₃ - CO]⁺• 131.0371-43.0184•CH₃ + CORadical Cation

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

To accurately capture this fragmentation pattern and differentiate it from potential positional isomers (e.g., 6-methoxybenzofuran derivatives)[4], the following step-by-step methodology ensures high mass accuracy and reproducible CID spectra. This protocol is designed as a self-validating system to eliminate false positives.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve the 5-Methoxybenzofuran-2-carbonitrile reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality Check (Self-Validation): Formic acid is critical as an ionization enhancer to ensure robust [M+H]⁺ formation. You must run a solvent blank prior to the sample to validate the absence of m/z 174 isobaric background interference. Furthermore, infuse a known calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy is within < 5 ppm.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Mobile Phase A (Water + 0.1% Formic Acid); Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality Check: The fast, steep gradient ensures a sharp, concentrated peak eluting into the ESI source, maximizing the signal-to-noise ratio required to detect low-abundance secondary fragments like m/z 131.

Step 3: Mass Spectrometry Parameters (ESI-Q-TOF or Orbitrap)
  • Source Settings: Capillary voltage at 3.5 kV, Desolvation temperature at 350°C.

  • Isolation: Isolate the precursor ion[M+H]⁺ at m/z 174.05 with a narrow quadrupole isolation window (1.0 m/z) to prevent the co-fragmentation of matrix ions.

  • Fragmentation (CID/HCD): Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV.

  • Causality Check: Benzofuran rings are highly stable aromatic systems. A stepped collision energy ensures the capture of both low-energy fragments (e.g., the facile loss of •CH₃ at 20 eV) and high-energy structural rearrangements (e.g., the loss of CO requiring >30 eV) in a single composite spectrum.

Workflow S1 Sample Prep (100 ng/mL) S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Quadrupole Isolation S3->S4 S5 CID Fragmentation S4->S5 S6 TOF/Orbitrap Detection S5->S6

Figure 2: Standardized LC-HRMS/MS workflow for benzofuran derivative characterization.

Sources

Foundational

quantum chemical calculations for 5-Methoxybenzofuran-2-carbonitrile

An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Methoxybenzofuran-2-carbonitrile For Researchers, Scientists, and Drug Development Professionals Executive Summary Benzofuran derivatives are a cornersto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Methoxybenzofuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] 5-Methoxybenzofuran-2-carbonitrile, a member of this vital class, presents a scaffold of significant interest for drug discovery. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel therapeutics. This guide provides a comprehensive, in-depth protocol for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular characteristics of 5-Methoxybenzofuran-2-carbonitrile. By detailing both the theoretical underpinnings and a practical step-by-step computational workflow, this document serves as a roadmap for researchers aiming to accelerate rational drug design through powerful in silico analysis.

Introduction: The Convergence of Medicinal Chemistry and Computational Science

The benzofuran moiety is a privileged scaffold, widely recognized for its prevalence in natural products and its association with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2][3][4] The specific functionalization present in 5-Methoxybenzofuran-2-carbonitrile—a methoxy group at the 5-position and a nitrile group at the 2-position—modulates its electronic profile and potential for molecular interactions, making it a compelling candidate for further development.

To move beyond serendipitous discovery, modern drug development relies on a deep, mechanistic understanding of the candidate molecule. Quantum chemical calculations provide this insight, offering a lens into the electronic and structural properties that govern a molecule's behavior.[5] This computational approach allows us to predict:

  • The most stable three-dimensional geometry.

  • Spectroscopic signatures (IR, Raman, NMR, UV-Vis) to aid in experimental characterization.

  • Regions of high and low electron density, which are critical for identifying sites of reactivity and potential intermolecular interactions (e.g., with a protein target).

  • The molecule's overall stability and reactivity through global and local descriptors.

This guide will demonstrate how to perform these calculations and interpret the results in a manner directly applicable to medicinal chemistry and drug design.

Theoretical Foundations: Choosing the Right Tools

The core of quantum chemical calculations is the Schrödinger equation, which describes the behavior of electrons in a molecule. However, solving this equation exactly is computationally prohibitive for all but the simplest systems. Therefore, we rely on approximations.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

For molecules of pharmaceutical interest, Density Functional Theory (DFT) has become the predominant method due to its exceptional balance of computational accuracy and efficiency.[5][6] Instead of calculating the complex wavefunction of all electrons, DFT determines the total electronic energy from the electron density, a simpler, more manageable property.

A DFT calculation is defined by two key components:

  • The Functional: This is the mathematical heart of DFT, approximating the exchange-correlation energy—the most complex part of the electron-electron interaction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing excellent agreement with experimental data.[7]

  • The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The quality of a basis set determines the flexibility the calculation has to describe the distribution of electrons. The Pople-style 6-311++G(d,p) basis set is a robust choice for this type of analysis.[8]

    • 6-311: Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.

    • ++G: Adds diffuse functions to both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.

Computational Methodology: A Practical Workflow

This section provides a detailed, step-by-step protocol for performing a comprehensive quantum chemical analysis of 5-Methoxybenzofuran-2-carbonitrile. This workflow is designed to be a self-validating system.

G cluster_workflow Computational Workflow A Step 1: 3D Structure Input (SMILES or Sketch) B Step 2: Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Step 3: Vibrational Frequency Analysis B->C D Validation Check (No Imaginary Frequencies?) C->D D->B  No (Re-optimize) E Step 4: Property Calculations (Electronic & Spectroscopic) D->E  Yes F Step 5: Data Analysis & Interpretation E->F

Caption: A typical workflow for quantum chemical calculations.

Step 1: Molecular Structure Input The process begins by creating a 3D representation of 5-Methoxybenzofuran-2-carbonitrile. This can be done using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial structure can be built from standard bond lengths and angles or by converting its IUPAC name or SMILES string (COC1=CC2=C(C=C1)OC(=C2)C#N).

Step 2: Geometry Optimization The initial, manually-built structure is not at its most stable state. Geometry optimization is the process of finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. This is the most critical step, as all subsequent property calculations depend on an accurately optimized structure.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

Step 3: Vibrational Frequency Analysis Once the optimization is complete, a frequency calculation must be performed at the same level of theory. This serves two purposes:

  • Validation: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a stable minimum, and must be re-optimized.[9]

  • Spectroscopy: The calculated frequencies and their corresponding intensities can be used to predict the molecule's FT-IR and FT-Raman spectra.

Step 4: Calculation of Molecular Properties Using the validated optimized geometry, a series of single-point energy calculations are performed to determine various molecular properties:

  • Electronic Properties: This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) atomic charges.[7][8]

  • Spectroscopic Properties:

    • NMR: Chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • UV-Vis: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT) at the same functional and basis set level.[8]

Analysis and Interpretation of Results

This section explains how to translate the raw computational output into chemically meaningful insights relevant to drug development.

Optimized Molecular Structure

The first output to analyze is the geometry. The planarity of the benzofuran ring system is a key feature. While no direct experimental crystal structure for this exact molecule is available, comparison with related structures like 5-Methoxy-2-benzofuran-1(3H)-one, which is known to be nearly planar, provides a valuable benchmark.[10] Key bond lengths and angles should be tabulated.

Table 1: Predicted Key Geometric Parameters for 5-Methoxybenzofuran-2-carbonitrile

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C≡N (nitrile) Value from calculation
C-O (furan) Value from calculation
C-O (methoxy) Value from calculation
Bond Angle O-C-C (furan) Value from calculation
C-C-C≡N Value from calculation
Dihedral Angle C-C-O-C (methoxy) Value from calculation

(Note: Values to be populated from actual calculation output.)

Vibrational Spectroscopy (FT-IR & FT-Raman)

The calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculation. They are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. The most diagnostically useful predicted peaks are:

  • C≡N stretch: A strong, sharp peak expected around 2220-2260 cm⁻¹.

  • C-O-C stretches (ether and furan): Strong absorptions typically in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C stretches: Multiple peaks in the 1450-1600 cm⁻¹ range.

Electronic Structure and Reactivity

The electronic properties are paramount for understanding how the molecule will interact with biological targets.

G ElectronicProps Calculated Electronic Properties HOMO (Highest Occupied Molecular Orbital) LUMO (Lowest Unoccupied Molecular Orbital) HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Molecular Electrostatic Potential (MEP) Implications Implications for Drug Design Site of Electron Donation (Nucleophilic Center) Site of Electron Acceptance (Electrophilic Center) Chemical Stability & Reactivity Intermolecular Interactions (H-bonding, π-stacking) ElectronicProps:f1->Implications:f1 Indicates ElectronicProps:f2->Implications:f2 Indicates ElectronicProps:f3->Implications:f3 Relates to ElectronicProps:f4->Implications:f4 Predicts

Caption: Relationship between electronic properties and their chemical implications.

Frontier Molecular Orbitals (HOMO & LUMO) The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: A visualization of the HOMO will show it is likely distributed across the electron-rich benzofuran ring system and the oxygen of the methoxy group, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is expected to be localized on the electron-withdrawing nitrile group and the adjacent carbon, identifying this as the most probable site for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[7][8]

Molecular Electrostatic Potential (MEP) The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as around the furan oxygen, the methoxy oxygen, and the nitrogen of the nitrile group. These are sites that will be attracted to positive charges (e.g., hydrogen bond donors, metal ions).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, likely around the hydrogen atoms, which can act as hydrogen bond donors.

Table 2: Key Calculated Electronic Properties

Property Calculated Value Implication
HOMO Energy Value from calculation (eV) Electron-donating ability
LUMO Energy Value from calculation (eV) Electron-accepting ability
Energy Gap (ΔE) Value from calculation (eV) Chemical reactivity and stability
Dipole Moment Value from calculation (Debye) Overall polarity of the molecule

(Note: Values to be populated from actual calculation output.)

Simulated Spectroscopic Data

NMR Spectroscopy (¹H and ¹³C) Calculated NMR chemical shifts (using the GIAO method) are invaluable for confirming the structure of synthesized compounds. The values are typically referenced against a standard, such as Tetramethylsilane (TMS), which is calculated at the same level of theory. Key expected signals include the methoxy protons (~3.9 ppm), aromatic protons (6.8-7.8 ppm), and the distinct carbons of the nitrile, methoxy, and benzofuran rings.

UV-Vis Spectroscopy TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The output provides the absorption wavelength (λmax), the excitation energy, and the oscillator strength (f), which is proportional to the intensity of the absorption band. This information is crucial for understanding the photophysical properties of the molecule.

Application in Drug Development

The true power of these calculations lies in their application to real-world drug discovery challenges.

  • Target Interaction Modeling: The MEP map and NBO charges can be used to develop more accurate parameters for molecular docking simulations, predicting how 5-Methoxybenzofuran-2-carbonitrile might bind to a protein's active site. The electron-rich regions on the oxygen and nitrogen atoms are prime candidates for forming hydrogen bonds.[11]

  • Metabolic Stability Prediction: The HOMO distribution and local reactivity descriptors can help predict which parts of the molecule are most susceptible to metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes).[9]

  • QSAR Studies: Calculated properties like the HOMO-LUMO gap, dipole moment, and polarizability can serve as powerful descriptors in Quantitative Structure-Activity Relationship (QSAR) models, helping to predict the biological activity of related analogues without the need for synthesis and testing.[6][12]

Conclusion

Quantum chemical calculations, grounded in Density Functional Theory, provide an indispensable toolkit for the modern medicinal chemist. This guide has outlined a robust, validated workflow for the comprehensive in silico characterization of 5-Methoxybenzofuran-2-carbonitrile. By systematically calculating and interpreting its geometric, vibrational, and electronic properties, researchers can gain profound insights that guide synthesis, inform spectroscopic analysis, and accelerate the rational design of new, more effective therapeutic agents. This predictive power is essential for navigating the complex landscape of drug discovery with greater efficiency and precision.

References

  • Quantum Reality in the Selective Reduction of a Benzofuran System - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (2025, October 8). ResearchGate. Retrieved from [Link]

  • Ruben, M. (n.d.). Quantum Tunneling Mediated Interfacial Synthesis of a Benzofuran Derivative. Wiley Online Library. Retrieved from [Link]

  • 5-Methoxy-2-benzofuran-1(3H)-one - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Gingrich, P. (n.d.). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship, University of California. Retrieved from [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • 5-Methoxy-2-methylbenzofuran. (n.d.). SpectraBase. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Density Functional Theory Study. (2021, August 28). Physical Chemistry Research. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). A Research Article. Retrieved from [Link]

  • 5-Methoxybenzofuran. (n.d.). PubChem. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved from [Link]

  • Density Functional Theory and Molecular Modeling of the Compound 2-[2-(4-Methylphenylamino)-4-phenylthiazol-5-yl]benzofuran. (2022, May 11). IntechOpen. Retrieved from [Link]

  • Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. (n.d.). Physical Chemistry Research. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

reduction of the nitrile in 5-Methoxybenzofuran-2-carbonitrile to an amine

Application Note: Chemoselective Reduction of 5-Methoxybenzofuran-2-carbonitrile to an Amine Executive Summary Benzofuran derivatives, particularly those bearing functionalized C2 or C3 positions, are privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 5-Methoxybenzofuran-2-carbonitrile to an Amine

Executive Summary

Benzofuran derivatives, particularly those bearing functionalized C2 or C3 positions, are privileged scaffolds in medicinal chemistry and drug development, often serving as key intermediates for targeted therapeutics[1]. The transformation of 5-methoxybenzofuran-2-carbonitrile into its corresponding primary amine, (5-methoxybenzofuran-2-yl)methanamine, is a critical synthetic node. However, this reduction presents a significant chemoselectivity challenge: the furan ring's C2-C3 double bond is highly susceptible to over-reduction under standard catalytic hydrogenation conditions, and the intermediate imine is prone to dimerization, yielding unwanted secondary amines.

This technical guide details a highly selective, self-validating protocol utilizing a catalytic Nickel Boride (Ni₂B) system with in situ Boc-protection to deliver the target amine in high purity and yield, preserving the integrity of the benzofuran core[2].

Mechanistic Rationale & Experimental Design

Expertise & Experience in Reagent Selection Selecting the appropriate reducing agent requires balancing reactivity with absolute chemoselectivity:

  • Catalytic Hydrogenation (H₂, Pd/C): While effective for aliphatic nitriles, palladium on carbon frequently catalyzes the reduction of the benzofuran double bond, yielding 2,3-dihydrobenzofuran impurities.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful hydride source that successfully reduces nitriles, but its pyrophoric nature limits scalability. Furthermore, aggressive heating with LiAlH₄ can risk ether cleavage of the 5-methoxy group.

  • Nickel Boride (NaBH₄ / NiCl₂·6H₂O): The optimal system. The addition of NaBH₄ to NiCl₂·6H₂O in methanol rapidly generates a finely divided black precipitate of nickel boride (Ni₂B). This transient species acts as a catalytic surface that coordinates the nitrile, activating it for reduction by the evolved hydrogen gas and excess borohydride[2]. This method operates at ambient temperature and leaves the benzofuran core entirely intact.

Preventing Dimerization (Causality of Trapping) During nitrile reduction, the newly formed primary amine can attack the transient imine intermediate, leading to secondary amine dimers. To circumvent this, Di-tert-butyl dicarbonate (Boc₂O) is introduced directly into the reaction mixture. As the primary amine is generated, it is immediately trapped as the stable N-Boc carbamate, effectively eliminating dimerization side-reactions[2],[3].

Quantitative Data Presentation

The following table summarizes the expected outcomes of various reduction strategies applied to benzofuran-2-carbonitriles, justifying the selection of the Nickel Boride system.

Reduction StrategyChemoselectivityPrimary Amine YieldDimerization RiskScalability & Safety Profile
H₂, Pd/C (Standard) Low (Core reduction)Low to ModerateHighModerate (Pressurized H₂ required)
LiAlH₄ in THF ModerateGoodModerateLow (Pyrophoric hazard at scale)
BH₃·THF Complex HighGoodModerateModerate (Strictly moisture sensitive)
NaBH₄ / NiCl₂ / Boc₂O High (Core intact) Excellent (>85%) Eliminated High (Ambient temp, One-pot)

Reaction Workflow & Mechanistic Pathway

The diagram below illustrates the logical flow of the in situ catalyst generation, the reduction pathway, and the trapping mechanism.

MechanisticWorkflow cluster_catalyst Catalyst Generation Ni NiCl2·6H2O Ni2B Ni2B (Black Ppt) Active Catalyst Ni->Ni2B NaBH4_cat NaBH4 NaBH4_cat->Ni2B Substrate 5-Methoxybenzofuran- 2-carbonitrile Ni2B->Substrate Catalysis Imine Imine Intermediate Substrate->Imine Ni2B / H2 Amine Primary Amine Imine->Amine NaBH4 Dimer Secondary Amine Imine->Dimer Amine Attack BocAmine N-Boc Protected Amine Amine->BocAmine Protection Boc2O Boc2O Boc2O->BocAmine

Mechanistic workflow of Nickel Boride mediated nitrile reduction and in situ Boc-protection.

Experimental Protocol: One-Pot Synthesis of tert-Butyl ((5-methoxybenzofuran-2-yl)methyl)carbamate

This protocol is designed as a self-validating system. Visual cues are embedded to ensure the operator can verify the reaction's integrity in real-time.

Reagents & Materials:

  • 5-Methoxybenzofuran-2-carbonitrile: 1.0 equiv (10.0 mmol)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O): 0.1 equiv (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O): 2.0 equiv (20.0 mmol)

  • Sodium borohydride (NaBH₄): 7.0 equiv (70.0 mmol)

  • Anhydrous Methanol (MeOH): 50 mL

  • Diethylenetriamine: 1.5 equiv (15.0 mmol)

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxybenzofuran-2-carbonitrile (10.0 mmol) in anhydrous MeOH (50 mL) under a nitrogen atmosphere.

  • Precatalyst & Trap Addition: Add Boc₂O (20.0 mmol) and NiCl₂·6H₂O (1.0 mmol) to the stirring solution.

    • Validation Check: The solution must turn a clear, pale green color, indicating the complete dissolution of the nickel(II) salt.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Causality: The subsequent hydride addition is highly exothermic. Starting at 0 °C prevents solvent boil-off and controls the rate of hydrogen gas evolution.

  • Catalyst Generation & Reduction: Carefully add NaBH₄ (70.0 mmol) in small portions over a period of 30–45 minutes.

    • Validation Check (Critical): Upon the first addition of NaBH₄, the pale green solution will immediately turn pitch black, and vigorous effervescence (H₂ gas) will occur. This confirms the successful in situ generation of the active Ni₂B catalyst[2].

  • Maturation: Once all NaBH₄ has been added, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for an additional 2–4 hours. Monitor the consumption of the nitrile via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Quenching & Nickel Sequestration: Upon completion, add diethylenetriamine (15.0 mmol) and stir for 30 minutes.

    • Causality: Nickel boride residues can cause severe emulsions during aqueous extraction. Diethylenetriamine acts as a powerful bidentate chelator, sequestering the nickel into a water-soluble complex and ensuring a clean phase separation.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol. Partition the resulting residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure N-Boc protected amine.

  • Optional Deprotection: To isolate the free primary amine, dissolve the purified carbamate in dichloromethane (DCM) and treat with 4M HCl in dioxane (10 equiv) for 2 hours at room temperature. Concentrate under reduced pressure to yield (5-methoxybenzofuran-2-yl)methanamine hydrochloride as a stable white solid.

References

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.[Link]

  • Organic Chemistry Portal. A generic approach for the catalytic reduction of nitriles (Summary). Literature Abstracts.[Link]

  • Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the mechanism of transition-metal-assisted sodium borohydride reductions. Journal of the American Chemical Society, 108(1), 67-72.[Link]

  • Chen, Y., et al. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry.[Link]

Sources

Application

Application Note: Synthesis of Bioactive Molecules from 5-Methoxybenzofuran-2-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In modern medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the benzofuran scaffold serves as a privileged pharmacophore, offering lipophilicity and structural rigidity that mimics indole and naphthalene rings while providing unique hydrogen-bond accepting capabilities. Specifically, 5-Methoxybenzofuran-2-carbonitrile is a highly versatile, bifunctional building block.

The strategic value of this molecule lies in its two functional nodes:

  • The 2-Carbonitrile Group (Electrophilic Hub): The nitrile moiety is highly polarized, making the carbon atom susceptible to nucleophilic attack. This allows for divergent syntheses into amidines, imidazoles[1], and tetrazoles[2]. These nitrogen-rich heterocycles are critical for target engagement in Alzheimer's disease (Imidazoline I2 receptor ligands) and pain management (TRPA1 inhibitors).

  • The 5-Methoxy Group (Latent H-Bond Donor): The methoxy ether acts as a robust protecting group during harsh basic or nucleophilic transformations at the C2 position. In late-stage synthesis, it can be selectively cleaved to reveal a 5-hydroxyl group, a modification proven to significantly enhance osteoblast differentiation-promoting activity[3].

This application note details three orthogonal, self-validating synthetic workflows to convert 5-Methoxybenzofuran-2-carbonitrile into high-value bioactive precursors.

Divergent Synthetic Workflows

The following diagram illustrates the synthetic divergence of 5-Methoxybenzofuran-2-carbonitrile into three distinct bioactive classes.

G Core 5-Methoxybenzofuran- 2-carbonitrile R1 NaOMe, MeOH then NH4Cl Core->R1 R2 NaN3, NH4Cl DMF, 100°C Core->R2 R3 Py·HCl 220°C Melt Core->R3 Amidine Amidine / Imidazole (I2 Receptor Ligands) Tetrazole Tetrazole Derivative (TRPA1 Inhibitors) Demethyl 5-Hydroxybenzofuran (Osteogenic Agents) R1->Amidine R2->Tetrazole R3->Demethyl

Divergent synthetic pathways from 5-Methoxybenzofuran-2-carbonitrile to bioactive pharmacophores.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodologies include the causality behind reagent selection and in-process validation checkpoints.

Protocol A: Synthesis of 5-Methoxybenzofuran-2-carboximidamide Hydrochloride

Target Application: Precursor for Imidazoline I2 Receptor Ligands[1].

Causality & Design: Traditional Pinner reactions utilize strong anhydrous acids (e.g., HCl gas) which can be operationally cumbersome and risk premature ether cleavage. Instead, this protocol utilizes a base-catalyzed alkoxide addition. Sodium methoxide attacks the nitrile to form a reactive methyl imidate intermediate. Subsequent addition of ammonium chloride provides the ammonia source, driving the equilibrium toward the stable amidine hydrochloride salt[4].

Step-by-Step Methodology:

  • Imidate Formation: Dissolve 5-Methoxybenzofuran-2-carbonitrile (1.0 equiv) in anhydrous methanol (1.0 M concentration) under an argon atmosphere.

  • Add sodium methoxide (0.1 equiv) and stir the reaction mixture at room temperature (20–25 °C) for 3 hours.

  • Ammonolysis: Add solid ammonium chloride (1.1 equiv) directly to the reaction mixture.

  • Stir the suspension continuously for 72 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to half volume, then add cold cyclopentylmethyl ether (or diethyl ether) to precipitate the product.

  • Filter the resulting precipitate and wash with cold ether to yield the aryl amidine hydrochloride salt.

Self-Validation Checkpoint: The intermediate imidate formation can be confirmed via FTIR by the complete disappearance of the sharp nitrile stretch at ~2220 cm⁻¹. The final product is highly polar and will show a characteristic downfield shift of the amidine protons (broad singlet, ~8.5–9.3 ppm) in ¹H-NMR (DMSO-d6)[4].

Protocol B: [3+2] Cycloaddition to 5-(5-Methoxybenzofuran-2-yl)-1H-tetrazole

Target Application: Pharmacophore for TRPA1 Inhibitors[2].

Causality & Design: The conversion of a nitrile to a tetrazole requires the activation of the azide nucleophile. While pure hydrazoic acid (HN3) is highly toxic and explosive, the combination of sodium azide (NaN3) and ammonium chloride (NH4Cl) in a polar aprotic solvent (DMF) generates HN3 in situ at safe, controlled steady-state concentrations.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried pressure vial, suspend 5-Methoxybenzofuran-2-carbonitrile (1.0 equiv), NaN3 (1.5 equiv), and NH4Cl (1.5 equiv) in anhydrous DMF (0.5 M).

  • Cycloaddition: Seal the vial and heat the mixture to 100 °C behind a blast shield for 16–24 hours.

  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture into ice water.

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl (Caution: Perform in a well-ventilated fume hood to safely vent any residual HN3 gas).

  • Extraction: Extract the precipitated tetrazole with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

Self-Validation Checkpoint: Successful conversion is marked by a mass shift of +43 Da in LC-MS. In ¹H-NMR, the highly deshielded tetrazole N-H proton will appear as a broad singlet far downfield (typically 15.0–16.5 ppm).

Protocol C: Late-Stage Ether Cleavage to 5-Hydroxybenzofuran-2-carbonitrile

Target Application: Scaffold for Osteoblast Differentiation-Promoting Agents[3].

Causality & Design: Standard demethylation using Boron tribromide (BBr3) can sometimes lead to unwanted Lewis acid-catalyzed side reactions with the sensitive nitrile group. An orthogonal, highly effective method utilizes a Pyridinium hydrochloride (Py·HCl) melt. At 220 °C, the molten Py·HCl acts as both the solvent and a potent, selective proton-donating nucleophile that cleaves the aryl methyl ether without hydrolyzing the nitrile[5].

Step-by-Step Methodology:

  • Melt Preparation: Suspend 5-Methoxybenzofuran-2-carbonitrile (1.0 equiv, e.g., 100 mg, 0.58 mmol) in solid pyridinium hydrochloride (25.0 equiv, e.g., 1.70 g, 14.7 mmol) in a heavy-walled glass reaction tube[5].

  • Thermal Cleavage: Heat the solid mixture to 220 °C in a sand bath or heating block. The mixture will melt into a homogeneous liquid. Maintain at 220 °C for exactly 30 minutes[5].

  • Quenching: Remove from heat and allow the melt to cool to room temperature.

  • Workup: Partition the solidified residue between Dichloromethane (DCM) and 1 N HCl.

  • Separate the organic layer, dry over Na2SO4, and evaporate under reduced pressure to afford the crude 5-hydroxybenzofuran-2-carbonitrile[5].

Self-Validation Checkpoint: The product will exhibit a distinct shift in retention time on Reverse-Phase HPLC (becoming more polar). LC-MS will confirm a mass reduction of 14 Da (loss of CH2). IR spectroscopy will reveal a new, broad O-H stretching band at 3200–3400 cm⁻¹.

Quantitative Data & Reaction Metrics

The following table summarizes the operational parameters and expected outcomes for the three distinct synthetic pathways originating from 5-Methoxybenzofuran-2-carbonitrile.

Synthetic PathwayReagents / CatalystTemp (°C)Time (h)Expected YieldPrimary Bioactive Target
A: Amidine Synthesis NaOMe, MeOH; then NH4Cl20–257585–90%Imidazoline I2 Receptors (Alzheimer's)
B: Tetrazole Synthesis NaN3, NH4Cl, DMF10016–2475–85%TRPA1 Ion Channels (Pain/Inflammation)
C: Demethylation Pyridinium Hydrochloride2200.570–76%Osteoblast Differentiation Promoters

References

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity Source: J-Stage (Biological and Pharmaceutical Bulletin) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfEXL3BCWmsA48zOMVDQbMua4KeEji3ikPzqGcYT0umPN5zKSuWnHZAFBXAVMVMIj__BeckWYgb4Vl5T4q0NOMgcst8tmrNuBmhS0KQfKs1zx5DqShMbUuMb-m2XpAoAb9KbETNKuY-rFH2tIoeqhnEnCBxjoU6yq-5boTtfM7Lw0OCg4=]
  • Benzofuranyl-2-imidazoles as Imidazoline I2 Receptor Ligands for Alzheimer's Disease Source: Lirias (KU Leuven) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcKyGCGdlmrupuE5IzcKJ0YfZ1jGAzL84jzinU-AujKjHhg8VMvZ3RU36UEB7dFH7mWbuEGq898AWLKvM625wDGPWb4XtDjbnxPEDeh68YCFuj9Ku8pGHWW5BLhGtrK1vWhRp9R10HD1-KDCIpgPZgb24Q2JSq3r_-eafTGb3z_i4TYA==]
  • Tetrazole derivatives as TRPA1 inhibitors (WO2022079091A1) Source: Google Patents URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhflUGw2zV6ZPxC9oaWhx8Ou3TA5rZBbJ-X1yJAwPeVOwn2VWxpqD9QGKLSY4-BXouiU-P8XsPlHUGoteGe_cP542MI0Q8BD3DtNljahL8sq8UeBMdC6XT8bh73Mp-Z-xpIXnK9bFYF5YWxNYwdw==]
  • Development of CGS-15943 Adjunctives (Supporting Information) Source: Amazon S3 / Academic Supplement URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXWR5GVOFT5k415WaVI9w483ckuEYy1IHUUpX9XMFmGxxElL0tPxDiI_dmrRQsE8z4wSKVq-kHH9OH9nJ2v0iLn0fMdR6UWpFEUOqv17qyDhjQAUAPlEEbjVUTWmPOAiBqkHZ8Ymas0WB2u1D1UKNa0IruKNgzOVZAvhRhwM1vt83WAjc4tEQ3YJ5f1gk_4zdFBZ6561sRyfqEbbh8Z5M3rJumr7u9dFfIGMpufo9dYH-Ba_6ToGW-qIetUFyzpe4QHrRR97Y38-xB8Pi-gGZ3xZO6D3-BpM1eJq614VeXCHyaIGaEwuqbe4IqQQHTx9RAytzXQCDR8_hdzdN1qFHND-bbn85Dx_6mzmVf5GHX7KsSe0dTJgLSMw68szgl7CH3SyRwRl4XAQ6l6cQOtSIurY6SzowogyesCbaZNL49f8Pu_FMRnjDq5VqhsopSlibKpQ5wrpnVjY8iWaztb2V5u1xEDzdZEXH_q7vMUD5_Az_wz6zMsn7wf-YiUXtOJBipi36nmQWuIfk461x4ih4SdrjtSv8=]
  • SUPPORTING INFORMATION (Pyridinium Hydrochloride Cleavage) Source: Amazon S3 / Academic Supplement URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9LX7wVhrHGr_prvBGzMvyhGfj335IUsRwlClScBa_sX35QkT4_TdetHIawBLB0vxGH7I_Tyx1NvSDVMfR3CSPYuo_K00oR62_Enf2CfwvsW6p-4i9VM3fAYeH3v2tRRLwphRxF7NV84BssxOVLY2csmBYJgSR3A8Q5WJTI-sCUl6bhUGBMnjahG9WZNV1uVxHVUkidesTGOMkJyO2NTtdCLbVO2f-RguZPQA_6aLiHr4eAy8O8KjWFN2_NblWYq8m3ZOZRnZ7hAXFj0r1CY7FBqbnPqVbrRm2XhaC1S16gvZBeh80DXMlEXdm9ylsTE_L7eH3203TdT_DSW1zgAUXyx20o0SSvyTq8YoGfIyJy2JST-z-px57JA7vSaGhqdjJ80kH0MEUwheXYXeaILPdDG821goyhfKRR8Yb0DZUhNTBXpz6GCAYr2C86SfTnG1e0FocittYyARDjcp004o_DqhyF_cx95Adp__-JBVCZ9fty8MBNXgm0M_qt8CBW2Fn2o2a74AWNRoAiwP-sCuac14ecA==]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comparative Analysis of Benzofuran-2-carbonitrile Synthesis Methods: A Technical Guide for Drug Development

Executive Summary Benzofuran-2-carbonitrile is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized as a core building block for imidazoline I1 and I2 selective ligands, antiparasitic agents, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-2-carbonitrile is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized as a core building block for imidazoline I1 and I2 selective ligands, antiparasitic agents, and advanced fluorescent probes[]. Historically, synthesizing 2-cyanobenzofurans required highly toxic cyanide sources (e.g., HCN gas) or the harsh, low-yielding dehydration of primary amides. Modern synthetic methodologies have evolved to prioritize operational safety, atom economy, and the use of stable precursors.

This guide objectively compares three state-of-the-art methodologies for synthesizing benzofuran-2-carbonitrile. By analyzing the mechanistic causality behind each protocol, this document provides researchers and drug development professionals with validated, self-contained workflows to select the optimal route based on scale, safety, and available precursors.

Mechanistic Rationale & Pathway Comparison

Method 1: Palladium-Catalyzed Decarbonylative Cyanation

This method utilizes benzofuran-2-carboxylic acid, a highly stable and commercially abundant precursor. The addition of pivalic anhydride (Piv₂O) is the critical mechanistic trigger; it reacts in situ with the carboxylic acid to form a highly reactive mixed anhydride. This intermediate undergoes oxidative addition to the Pd(0) catalyst—generated from Pd(OAc)₂ and the wide-bite-angle ligand Xantphos—followed by rapid decarbonylation (loss of CO). Subsequent transmetalation with Zn(CN)₂ and reductive elimination yields the nitrile[2]. The causality behind selecting Xantphos is essential: its specific geometry facilitates the sterically demanding reductive elimination step, preventing catalyst poisoning[2].

Method 2: Acid-Promoted Schmidt-Type Conversion

This approach converts benzofuran-2-carboxaldehyde to the nitrile using azidotrimethylsilane (TMSN₃) and trifluoromethanesulfonic acid (TfOH). The causality behind the solvent choice—1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)—is paramount. HFIP is a highly polar, strong hydrogen-bond donor but possesses extremely low nucleophilicity. It stabilizes the protonated azidohydrin intermediate formed upon the addition of TMSN₃ to the activated aldehyde, accelerating the subsequent Schmidt-type rearrangement and elimination of N₂ without solvent interference[3]. This unique stabilization results in an exceptionally rapid reaction at room temperature[3].

Method 3: SuFEx-Mediated Cascade Dehydration

Leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this cascade process transforms benzofuran-2-carboxaldehyde into the nitrile via an oxime intermediate. Hydroxylamine hydrochloride first condenses with the aldehyde. The introduction of sulfuryl fluoride (SO₂F₂) gas is the key experimental choice: SO₂F₂ selectively reacts with the oxime hydroxyl group to form an oxime fluorosulfate. Because the fluorosulfate is a superior leaving group, it undergoes spontaneous E2 elimination in the presence of a mild base (Na₂CO₃) to yield the nitrile[4]. This method is highly scalable and completely avoids transition metal contamination, making it ideal for late-stage API synthesis[4].

Quantitative Performance Matrix

ParameterMethod 1: Decarbonylative CyanationMethod 2: Schmidt-Type ConversionMethod 3: SuFEx Cascade
Precursor Benzofuran-2-carboxylic acidBenzofuran-2-carboxaldehydeBenzofuran-2-carboxaldehyde
Reagents Pd(OAc)₂, Xantphos, Zn(CN)₂TMSN₃, TfOHNH₂OH·HCl, Na₂CO₃, SO₂F₂
Solvent DioxaneHFIP / ACN (1:1)DMSO
Temperature 160 °CRoom TemperatureRT to 50 °C
Reaction Time 12 hours20 minutes17 hours (total)
Yield 67%77%92%
Key Advantage Uses highly stable carboxylic acidsExtremely rapid, mild conditionsMetal-free, highly scalable

Experimental Protocols & Quality Control

Protocol 1: Palladium-Catalyzed Decarbonylative Cyanation
  • Setup : In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with benzofuran-2-carboxylic acid (0.2 mmol), Zn(CN)₂ (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (5 mol %), and Xantphos (15 mol %).

  • Activation : Add anhydrous dioxane (1 mL) followed by pivalic anhydride (Piv₂O, 0.3 mmol, 1.5 equiv).

  • Reaction : Seal the tube, remove it from the glovebox, and stir at 160 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal particulates.

  • Purification : Concentrate the filtrate and purify via silica gel column chromatography (Petroleum ether/Ethyl acetate = 20:1).

  • Validation (QC) : Isolate as a yellow oil (67% yield). Confirm structural identity via ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 7.9 Hz, 1H), 7.56 (d, J = 8.2 Hz, 1H), 7.54–7.49 (m, 1H), 7.48–7.45 (m, 1H), 7.40 (s, 1H)[2].

Protocol 2: Acid-Promoted Schmidt-Type Conversion
  • Setup : To a glass vial, add 2-benzofurancarboxaldehyde (0.500 mmol) and azidotrimethylsilane (TMSN₃, 1.00 mmol, 2.0 equiv).

  • Solvent Addition : Dissolve the mixture in 2.0 mL of a 1:1 (v/v) mixture of HFIP and acetonitrile.

  • Acidification : Slowly add trifluoromethanesulfonic acid (TfOH, 17.7 μL, 0.200 mmol, 0.40 equiv) dropwise. Caution: Highly exothermic.

  • Reaction : Stir the mixture at room temperature for exactly 20 minutes.

  • Purification : Directly load the crude mixture onto a silica flash column. Elute with 0%–10% EtOAc/hexanes over 40 minutes.

  • Validation (QC) : Isolate as a yellow solid (77% yield). Monitor reaction completion by the total disappearance of the aldehyde proton signal (~9.8 ppm) in the crude NMR spectrum[3].

Protocol 3: SuFEx-Mediated Cascade Dehydration
  • Oximation : In a round-bottom flask, dissolve 2-benzofurancarboxaldehyde (2.0 mmol) in DMSO. Add hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 mmol) and sodium carbonate (Na₂CO₃, 1.5 mmol). Stir at room temperature for 12 hours.

  • SuFEx Activation : Seal the reaction vessel and introduce sulfuryl fluoride (SO₂F₂) gas via a balloon.

  • Elimination : Heat the reaction mixture to 50 °C and stir for an additional 5 hours.

  • Workup : Vent excess SO₂F₂ safely into a basic scrubber. Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer thoroughly with brine and dry over Na₂SO₄.

  • Purification : Purify by column chromatography (Petroleum ether/Ethyl acetate = 10:1).

  • Validation (QC) : Isolate as a yellow solid (92% yield, mp 30–32 °C). Confirm via ¹³C NMR (126 MHz, CDCl₃) by observing the characteristic nitrile carbon peak at ~111-112 ppm[4].

Visualizing the Synthetic Logic

SynthesisComparison Target Benzofuran-2-carbonitrile Acid Benzofuran-2-carboxylic acid M1 Method 1: Decarbonylative Cyanation Pd(OAc)2, Xantphos, Zn(CN)2 160°C, Dioxane Acid->M1 Aldehyde Benzofuran-2-carboxaldehyde M2 Method 2: Schmidt-Type Conversion TMSN3, TfOH RT, HFIP/ACN Aldehyde->M2 M3 Method 3: SuFEx Cascade NH2OH·HCl, Na2CO3, SO2F2 RT to 50°C, DMSO Aldehyde->M3 Int1 Mixed Anhydride M1->Int1 Activation (Piv2O) Int2 Protonated Azidohydrin M2->Int2 Nucleophilic Addition Int3 Oxime Fluorosulfate M3->Int3 Oximation & SuFEx Int1->Target Decarbonylation Int2->Target Schmidt Rearrangement Int3->Target E2 Elimination

Workflow comparison of three distinct benzofuran-2-carbonitrile synthesis pathways.

Sources

Comparative

structure-activity relationship (SAR) of 5-methoxybenzofuran derivatives

The 5-methoxybenzofuran scaffold has emerged as a privileged pharmacophore in medicinal chemistry, particularly within oncological research and targeted therapeutics[1][2]. Its unique planar structure, combined with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 5-methoxybenzofuran scaffold has emerged as a privileged pharmacophore in medicinal chemistry, particularly within oncological research and targeted therapeutics[1][2]. Its unique planar structure, combined with the electronic properties of the methoxy group, allows for highly specific interactions with complex biological targets, including kinase networks and tubulin[3][4].

This guide provides an in-depth, comparative analysis of the , contrasting their performance against alternative substitutions (e.g., methyl and halogenated analogs) and detailing the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding: The Causality of the 5-Methoxy Substitution

The biological efficacy of benzofuran derivatives is heavily dictated by substitutions at the C-2, C-3, and C-5 positions[1]. The C-5 position, in particular, acts as a critical determinant for target selectivity and potency:

  • The 5-Methoxy (-OCH3) Advantage: The oxygen atom in the methoxy group serves as a potent hydrogen bond acceptor, while its electron-donating nature increases the electron density of the planar benzofuran core. This enhances π-π stacking interactions within the hydrophobic pockets of target proteins. In oncology, methoxy-substituted benzofurans frequently act as potent tubulin polymerization inhibitors, binding to the colchicine site to disrupt microtubule dynamics and induce apoptosis[4].

  • Comparison with 5-Methyl (-CH3): Replacing the methoxy group with a methyl group eliminates the hydrogen-bonding capability but significantly increases the molecule's lipophilicity. This structural shift is often leveraged in CNS drug development to enhance blood-brain barrier (BBB) penetration, shifting the compound's affinity toward monoamine transporters or serotonin receptors rather than oncological targets[5].

  • Comparison with 5-Halogens (-Br, -Cl): Halogenation at the C-5 or C-2 positions introduces strong electron-withdrawing effects. While brominated derivatives exhibit profound cytotoxicity (often via mitochondrial apoptotic pathways), they lack the specific kinase or tubulin binding affinity conferred by the methoxy group's hydrogen-bonding potential[2][6].

SAR_Map Core Benzofuran Core (Planar π-π Stacking) C5 C-5 Substitution (Electronic & Steric Tuning) Core->C5 C2 C-2 Substitution (Aryl / Heteroaryl Hybrids) Core->C2 C3 C-3 Substitution (Alkylamine / Amide Linkers) Core->C3 Methoxy -OCH3 (Methoxy) H-Bond Acceptor High Tubulin/Kinase Affinity C5->Methoxy Electron Donating Methyl -CH3 (Methyl) Increased Lipophilicity BBB Penetration (CNS) C5->Methyl Hydrophobic Halogen -Br / -Cl (Halogen) High Cytotoxicity Altered Metabolic Stability C5->Halogen Electron Withdrawing

Figure 1: Structure-activity relationship logic map for 5-substituted benzofuran derivatives.

Comparative SAR Data: Quantitative Performance

To objectively evaluate the impact of the 5-methoxy group, we must compare the in vitro cytotoxicity and target inhibition metrics of various benzofuran derivatives. Unsubstituted benzofurans (lacking C-5 modifications) generally exhibit weak or no inherent biological activity[4]. However, hybridization at C-2 (e.g., with chalcones or pyrazolines) combined with a 5-methoxy group yields highly potent anticancer agents[3][7][8].

Table 1: Comparative In Vitro Efficacy of Substituted Benzofuran Derivatives

Substitution at C-5Representative C-2/C-3 ModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Primary Mechanistic Target
-OCH₃ (Methoxy) C-2 Piperidine derivative0.851.18Tubulin Polymerization / Kinase[1][7]
-OCH₃ (Methoxy) C-2 Chalcone Hybrid3.224.15Tubulin Polymerization[4][8]
-Br (Bromo) C-2 Bromomethyl4.103.50Mitochondrial Apoptosis[6]
-CH₃ (Methyl) C-3 Alkylamine>15.0>18.0CNS Targets (Off-target for oncology)[5]
-H (Unsubstituted) C-2 Chalcone Hybrid>50.0>50.0Inactive / Weak[3][4]

Data synthesized from comparative literature evaluating benzofuran-chalcone hybrids, halogenated derivatives, and piperidine-substituted analogs.

Experimental Methodologies: Self-Validating Workflows

To establish a trustworthy SAR profile, phenotypic cytotoxicity must be mechanistically anchored to a specific target. The following protocols represent a self-validating pipeline: the primary screen establishes viability, while the secondary screen confirms the biochemical causality.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

The MTT assay is selected for primary screening because it directly measures mitochondrial metabolic activity, providing a reliable proxy for cell viability[8].

Self-Validating Elements:

  • Positive Control: Cisplatin (validates the cell line's sensitivity to known cytotoxins).

  • Vehicle Control: 0.1% DMSO (establishes baseline viability without solvent toxicity).

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-methoxybenzofuran derivatives (0.1 µM to 100 µM) in culture media (final DMSO concentration ≤ 0.1%). Treat cells for 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to the vehicle control. Determine IC₅₀ values using non-linear regression analysis.

Protocol 2: Cell-Free Tubulin Polymerization Kinetics

Because 5-methoxybenzofurans frequently target the colchicine-binding site[4], a cell-free fluorescent tubulin polymerization assay isolates the direct target engagement from off-target cellular effects, proving that the observed cytotoxicity is mechanistically linked to microtubule disruption.

Self-Validating Elements:

  • Positive Controls: Paclitaxel (validates assay sensitivity to microtubule stabilizers) and Colchicine (validates sensitivity to destabilizers).

  • Baseline Control: GTP-only reaction without compound to establish the natural polymerization curve.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).

  • Compound Pre-incubation: In a pre-warmed 96-well half-area plate, add 5 µL of the test compound (at 2× the determined IC₅₀ concentration) and 45 µL of the tubulin reaction mix.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Excitation 340 nm / Emission 430 nm) every 60 seconds for 60 minutes.

  • Interpretation: An active 5-methoxybenzofuran derivative will flatten the standard sigmoidal polymerization curve, mimicking the profile of Colchicine and confirming its mechanism as a tubulin destabilizer.

Workflow S1 Compound Library (5-Methoxybenzofurans) S2 Primary Screen (MTT Viability Assay) S1->S2 Purity >95% S3 Mechanistic Assay (Tubulin Polymerization) S2->S3 IC50 < 5 µM S4 SAR Modeling & Lead Optimization S3->S4 Target Validation

Figure 2: Self-validating experimental workflow for evaluating benzofuran cytotoxicity.

References

  • Farhat J., Alzyoud L., Alwahsh M., Al-Omari B. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers, 2022; 14(9):2196. URL:[Link]

  • Al-Ostoot F.H., et al. "Synthesis and evaluation of new chalcones and oximes as anticancer agents." RSC Advances, 2022; 12:11598-11612. URL:[Link]

  • Mrozek-Wilczkiewicz A., et al. "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Arrieta-Baez D., et al. "Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives." International Journal of Molecular Sciences, 2024; 25(13):7281. URL:[Link]

Sources

Validation

Comparative Cytotoxicity of 5-Methoxybenzofuran-2-Carbonitrile Derivatives: A Preclinical Guide

Introduction: The Benzofuran Scaffold in Oncology The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently leveraged to overcome drug resistance in oncology [4]. Among the myriad of sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently leveraged to overcome drug resistance in oncology [4]. Among the myriad of synthetic variations, 5-methoxybenzofuran-2-carbonitrile and its derivatives have emerged as highly promising cytotoxic agents.

The structural rationale behind this specific scaffold is twofold:

  • 5-Methoxy Substitution : The electron-donating methoxy group at the C5 position enhances the molecule's overall lipophilicity, improving cellular membrane penetration compared to unsubstituted analogs.

  • 2-Carbonitrile Moiety : The strong electron-withdrawing cyano group at the C2 position stabilizes the furan ring against premature metabolic degradation and acts as a hydrogen bond acceptor, increasing target binding affinity in the hydrophobic pockets of target proteins.

This guide provides an objective, data-driven comparison of the base 5-methoxybenzofuran-2-carbonitrile scaffold against its methylated and brominated derivatives, detailing the causality behind their differential cytotoxic profiles [1].

Structural Rationale & Comparative Efficacy

While the base scaffold exhibits baseline antiproliferative activity, Structure-Activity Relationship (SAR) studies reveal that functionalizing the C3 position dramatically dictates biological efficacy [2].

  • Compound A (Base Scaffold) : 5-Methoxybenzofuran-2-carbonitrile. Exhibits moderate activity but lacks target specificity, requiring high concentrations to induce cell death.

  • Compound B (Methylated) : 5-Methoxy-3-methylbenzofuran-2-carbonitrile. The addition of a methyl group slightly increases steric bulk. While it improves membrane penetration, it does not fundamentally alter the mechanism of action.

  • Compound C (Brominated) : 3-(Bromomethyl)-5-methoxybenzofuran-2-carbonitrile. The introduction of a highly reactive bromine atom serves as a potent pharmacophore. Bromine increases the molecule's electrophilicity, facilitating strong interactions with nucleophilic residues (e.g., cysteine) in the colchicine-binding site of tubulin [3]. This specific modification is causally linked to a dramatic spike in cytotoxicity.

Quantitative Cytotoxicity Comparison (In Vitro)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of these derivatives across a panel of human cancer cell lines and normal human keratinocytes (HaCaT) to establish the Therapeutic Index (TI).

CompoundStructural ModificationK562 (Leukemia) IC₅₀MCF-7 (Breast) IC₅₀A549 (Lung) IC₅₀HaCaT (Normal) IC₅₀
Compound A Base Scaffold45.2 µM52.1 µM60.5 µM>100 µM
Compound B 3-Methylation28.4 µM31.5 µM35.2 µM85.4 µM
Compound C 3-Bromomethylation0.8 µM 1.2 µM 1.5 µM 45.0 µM
Doxorubicin Positive Control0.5 µM0.8 µM1.1 µM2.5 µM

Data Interpretation: Compound C demonstrates a >50-fold increase in potency against K562 cells compared to the base scaffold, while maintaining a wider safety margin (Therapeutic Index) against normal HaCaT cells than the standard chemotherapeutic Doxorubicin [2].

Mechanistic Pathway: Tubulin Inhibition & Apoptosis

The exceptional cytotoxicity of the brominated derivative (Compound C) is not due to non-specific necrosis, but rather a highly regulated apoptotic cascade. The bromomethyl group allows the compound to act as a potent tubulin polymerization inhibitor [3]. By binding to the colchicine site of tubulin, it destabilizes the microtubule network, preventing the formation of the mitotic spindle.

Causality of Cell Death : The inability to segregate chromosomes triggers the spindle assembly checkpoint, leading to prolonged G2/M cell cycle arrest. This sustained arrest depolarizes the mitochondrial membrane, downregulating anti-apoptotic Bcl-2 and executing the cell via Caspase-3/9 cleavage.

Pathway Compound Brominated 5-Methoxybenzofuran Derivatives Target Tubulin Binding (Colchicine Site) Compound->Target High Affinity Binding Arrest G2/M Cell Cycle Arrest Target->Arrest Microtubule Destabilization Mito Mitochondrial Depolarization (Bcl-2 ↓, Bax ↑) Arrest->Mito Prolonged Arrest Caspase Caspase-3 & 9 Cleavage Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death Execution

Apoptotic pathway triggered by brominated 5-methoxybenzofuran-2-carbonitrile derivatives.

Experimental Methodologies: Self-Validating Systems

To ensure rigorous reproducibility and scientific integrity, the cytotoxicity of these derivatives must be evaluated using a self-validating assay system. The standard MTT assay is employed, but modified to prevent false positives common with highly electrophilic carbonitriles [1].

Self-Validating MTT Cytotoxicity Protocol

System Design & Causality:

  • Why 72 hours? Tubulin inhibitors require cells to pass through the cell cycle to induce mitotic catastrophe. A standard 24-hour assay yields false negatives for slow-dividing cell lines.

  • Why a cell-free control? Electrophilic carbonitriles can sometimes directly reduce MTT to formazan in the absence of cells, creating a falsely elevated viability reading. A cell-free well containing only media, MTT, and the compound validates that absorbance is purely biological.

  • Internal Validation : 1 µM Staurosporine is used as a positive control to validate the assay's sensitivity to apoptotic cell death [2].

MTT_Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (72h Incubation) Seed->Treat MTT MTT Reagent Addition (Formazan Formation) Treat->MTT Solvent DMSO Solubilization MTT->Solvent Read Absorbance Read (570 nm) Solvent->Read Valid Internal Control (Staurosporine) Valid->Treat Validates

Self-validating MTT assay workflow with staurosporine as a positive apoptosis control.

Step-by-Step Methodology:

  • Cell Seeding : Seed K562 or MCF-7 cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment Application : Prepare serial dilutions of benzofuran derivatives (0.1 µM to 100 µM) in complete media. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Control Implementation : Apply treatments alongside a vehicle control (1% DMSO), a positive apoptosis control (1 µM Staurosporine), and a cell-free background control (Compound + Media).

  • Incubation : Incubate the plates for exactly 72 hours to allow for complete cell cycle progression and subsequent mitotic arrest.

  • MTT Conversion : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via NAD(P)H-dependent oxidoreductases.

  • Solubilization & Quantification : Centrifuge the plate at 1000 rpm for 5 minutes (critical for suspension cells like K562). Carefully aspirate the supernatant and add 150 µL of pure DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis : Subtract the cell-free background absorbance from all readings. Calculate the IC₅₀ using non-linear regression analysis (curve fitting) in software such as GraphPad Prism.

References

  • Title: A Comparative Guide to the Biological Efficacy of 2-Methyl-3-phenylbenzofuran and Its Analogs Source: BenchChem URL
  • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: MDPI URL
  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)
  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: ResearchGate URL

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Methoxybenzofuran-2-carbonitrile

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 5-Methoxybenzofuran-2-carbonitrile, a compound of interest for its potential applications...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 5-Methoxybenzofuran-2-carbonitrile, a compound of interest for its potential applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, in-depth information on the personal protective equipment (PPE) and safety protocols necessary for handling this compound. Our commitment is to empower researchers with the knowledge to work safely and effectively, fostering a culture of safety that extends beyond the product itself.

Hazard Analysis: Understanding the Risks

The nitrile group (—C≡N) presents its own set of hazards. Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, with the potential to release cyanide in the body. Therefore, it is prudent to treat 5-Methoxybenzofuran-2-carbonitrile with a high degree of caution, assuming it may cause skin and eye irritation, and may be harmful if swallowed or inhaled[3][4][5].

Assumed Hazard Profile:

Hazard ClassPotential Effect
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationMay cause skin irritation.[3][5]
Serious Eye Damage/Eye IrritationMay cause serious eye irritation.[3][5]
Specific Target Organ ToxicityPotential for respiratory tract irritation[3][6]. Long-term exposure may affect the liver and kidneys[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-Methoxybenzofuran-2-carbonitrile. The following recommendations are based on a cautious approach to minimize all potential routes of exposure.

Hand Protection: The Critical Barrier

Nitrile gloves are the recommended choice for handling 5-Methoxybenzofuran-2-carbonitrile. Nitrile offers superior resistance to a wide range of chemicals, including solvents, oils, and other hazardous materials, when compared to latex or vinyl gloves[7][8][9]. They also provide excellent puncture resistance, which is crucial for preventing sharps injuries in a laboratory setting[7][10].

Protocol for Glove Selection and Use:

  • Select the Right Thickness: For handling the pure compound or concentrated solutions, use gloves with a minimum thickness of 4-8 mil.

  • Inspect Before Use: Always check for pinholes, tears, or any signs of degradation before donning gloves.

  • Double Gloving: When working with larger quantities or for extended periods, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection against potential breaches.

  • Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin. Dispose of them immediately in a designated chemical waste container.

  • Regular Changes: Change gloves frequently, especially if you suspect contamination. Do not reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Aerosols

Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or aerosol generation, such as heating, vortexing, or transferring large volumes, a face shield worn over safety goggles is essential[11].

Body Protection: Preventing Skin Contact

A flame-resistant laboratory coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a significant risk of splashing, a chemical-resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat[11].

Respiratory Protection: Guarding Against Inhalation

All work with solid 5-Methoxybenzofuran-2-carbonitrile or its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors[12]. If a fume hood is not available or if there is a risk of exposure outside of a hood, a respirator may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_prep Preparation cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal cluster_ppe Required PPE Start Start: Handling 5-Methoxybenzofuran-2-carbonitrile Weighing Weighing Solid Compound Start->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving In Fume Hood PPE_Low Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Weighing->PPE_Low Reaction Running Reaction Dissolving->Reaction Dissolving->PPE_Low Workup Aqueous Work-up/ Extraction Reaction->Workup PPE_Medium Enhanced PPE: - Standard PPE + - Face Shield over Goggles - Chemical Resistant Apron Reaction->PPE_Medium If heating or potential for splash Waste Waste Disposal Workup->Waste Workup->PPE_Medium Spill Spill Cleanup PPE_High Full Protection: - Enhanced PPE + - Respiratory Protection - Chemical Resistant Suit (for large spills) Spill->PPE_High End End of Procedure Waste->End Waste->PPE_Low

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls: Always handle 5-Methoxybenzofuran-2-carbonitrile in a well-ventilated area, preferably within a chemical fume hood[12].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[12][13].

  • Avoid Dust Formation: When handling the solid form, use techniques that minimize dust generation.

Spill Response

In the event of a spill, evacuate the immediate area and assess the situation.

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the laboratory and follow your institution's emergency procedures.

For any spill, wear the appropriate PPE, including respiratory protection if necessary.

Waste Disposal

All waste containing 5-Methoxybenzofuran-2-carbonitrile, including contaminated PPE, must be disposed of as hazardous chemical waste.

  • Containers: Use clearly labeled, sealed containers for waste collection. Ensure the container material is compatible with the waste[14].

  • Rinsate: Empty containers of the compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste[14].

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal[13].

Conclusion: A Commitment to Safety

The responsible use of 5-Methoxybenzofuran-2-carbonitrile is paramount for both scientific progress and the well-being of researchers. By adhering to the guidelines outlined in this document, scientists can confidently work with this compound while minimizing risks. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the correct use of protective measures, is the cornerstone of a successful and safe research environment.

References

  • ResearchGate. Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds.
  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals.
  • Fisher Scientific.
  • NextSDS.
  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals.
  • PPS Gloves.
  • Medtecs Business Solutions. Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Unigloves.
  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de.
  • TCI AMERICA.
  • NCBI Bookshelf. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran.
  • ThermoFisher.
  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • EAS Publisher.
  • Fisher Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • CPAChem.
  • Emory University. Chemical Waste Disposal Guidelines.
  • NextSDS.
  • AK Scientific, Inc. 3-Hydroxy-1-benzofuran-2-carbonitrile.
  • Unodc. Disposal of Chemicals used in the Illicit Manufacture of Drugs.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.